Vinflunine ditartrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

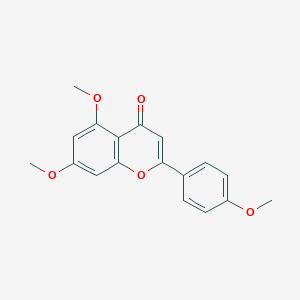

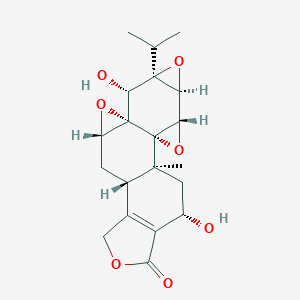

Vinflunine ditartrate is a third-generation member of the vinca alkaloid family, known for its anti-tumor properties. It was first described in 1998 at the Pierre Fabre research center in France. Vinflunine is a microtubule inhibitor that binds to tubulin at or near the vinca binding sites, inhibiting its polymerization into microtubules during cell proliferation . This compound is primarily used in the treatment of advanced or metastatic transitional cell carcinoma of the urothelial tract after the failure of platinum-based treatments .

準備方法

Vinflunine ditartrate is synthesized through a semi-synthetic process using superacidic chemistry. This method allows for the selective introduction of two fluorine atoms at the 20’ position on the catharanthine moiety, which was previously inaccessible by classical chemistry . The industrial production of vinflunine involves the following steps:

Isolation of Catharanthine: The starting material, catharanthine, is isolated from the plant Catharanthus roseus.

Superacidic Chemistry: The isolated catharanthine undergoes superacidic chemistry to introduce the fluorine atoms at the 20’ position.

Purification: The resulting vinflunine is purified to obtain the anhydrous crystalline form of this compound.

化学反応の分析

Vinflunine ditartrate undergoes several types of chemical reactions, including:

Oxidation: Vinflunine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert vinflunine into its reduced forms.

Substitution: Vinflunine can participate in substitution reactions, where specific functional groups are replaced by others.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Vinflunine ditartrate has a wide range of scientific research applications, including:

Chemistry: Vinflunine is used as a model compound to study the effects of fluorine substitution on the biological activity of vinca alkaloids.

Biology: Researchers use vinflunine to investigate the mechanisms of microtubule inhibition and cell cycle arrest.

Medicine: Vinflunine is primarily used in the treatment of advanced or metastatic transitional cell carcinoma of the urothelial tract.

Industry: Vinflunine is used in the pharmaceutical industry for the development of new anti-cancer drugs.

作用機序

Vinflunine exerts its effects by binding to tubulin at or near the vinca binding sites, inhibiting its polymerization into microtubules during cell proliferation. This inhibition leads to a cell cycle arrest at the G2/M phase and promotes cell death via apoptosis . The molecular targets of vinflunine include tubulin and microtubules, which are essential for cell division and proliferation .

類似化合物との比較

Vinflunine is compared with other vinca alkaloids such as vinorelbine, vinblastine, and vincristine. While all these compounds share a similar mechanism of action, vinflunine is unique due to the selective introduction of two fluorine atoms at the 20’ position, which enhances its anti-tumor efficacy . The similar compounds include:

Vinorelbine: Another vinca alkaloid used in the treatment of non-small cell lung cancer and breast cancer.

Vinblastine: Used in the treatment of Hodgkin’s lymphoma and testicular cancer.

Vincristine: Used in the treatment of leukemia and lymphoma.

Vinflunine’s unique fluorine substitution provides it with a broader spectrum of activity and improved therapeutic index compared to its non-fluorinated counterparts .

特性

CAS番号 |

194468-36-5 |

|---|---|

分子式 |

C53H66F2N4O20 |

分子量 |

1117.1 g/mol |

IUPAC名 |

2,3-dihydroxybutanedioic acid;methyl (1R,10S,12R)-11-acetyloxy-4-[(12S)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C45H54F2N4O8.2C4H6O6/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44;2*5-1(3(7)8)2(6)4(9)10/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t26?,27?,36?,37?,38?,42-,43-,44+,45+;;/m1../s1 |

InChIキー |

YIHUEPHBPPAAHH-PGCYHTSJSA-N |

SMILES |

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

異性体SMILES |

CC[C@@]12C=CCN3C1[C@]4(CC3)C([C@](C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

正規SMILES |

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

ピクトグラム |

Acute Toxic; Irritant; Health Hazard |

同義語 |

4'-Deoxy-20',20'-difluoro-5'-norvincaleukoblastine ditartrate; 20',20'-Difluoro-3',4'-dihydrovinorelbine ditartrate; BMS 710485 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。